![molecular formula C9H9Cl3O B14423756 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene CAS No. 82157-27-5](/img/structure/B14423756.png)
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a [(2-chloroethoxy)methyl] group attached at position 1. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the [(2-chloroethoxy)methyl] group. One common method involves the electrophilic aromatic substitution reaction, where benzene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting chlorobenzene is then reacted with 2-chloroethanol in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in a continuous flow reactor, and the subsequent reaction with 2-chloroethanol is performed in a batch reactor under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorotoluene: Similar structure but lacks the [(2-chloroethoxy)methyl] group.
2,5-Dichlorotoluene: Similar structure with chlorine atoms at different positions.
2,4-Dichlorophenol: Contains hydroxyl group instead of [(2-chloroethoxy)methyl] group
Uniqueness: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is unique due to the presence of the [(2-chloroethoxy)methyl] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemical synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
82157-27-5 |
|---|---|
Molekularformel |
C9H9Cl3O |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)5-9(7)12/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
HOGDXRNLNXPJJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)COCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
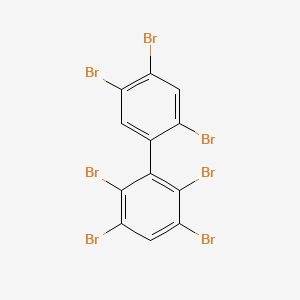
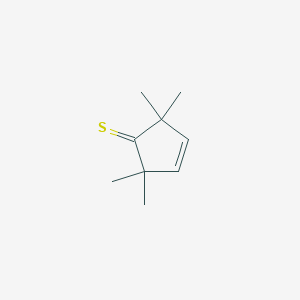
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
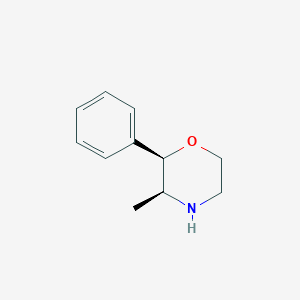
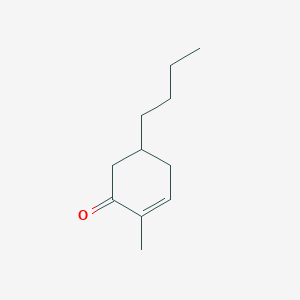
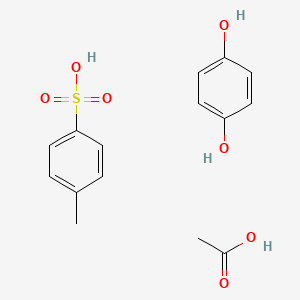

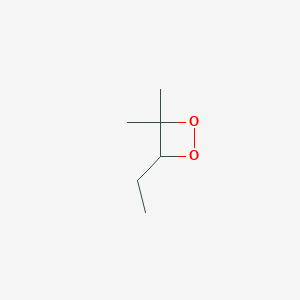
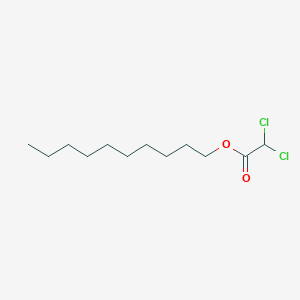
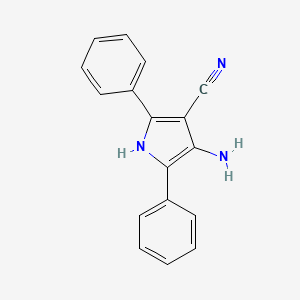
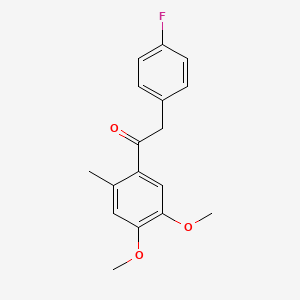
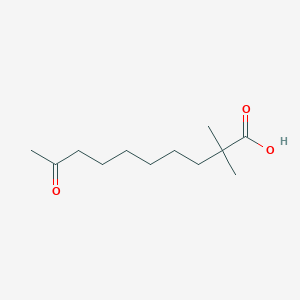
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
